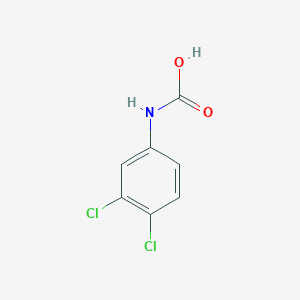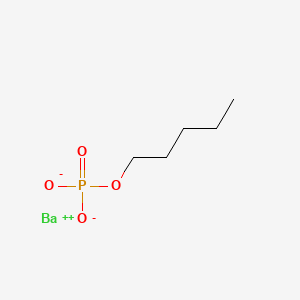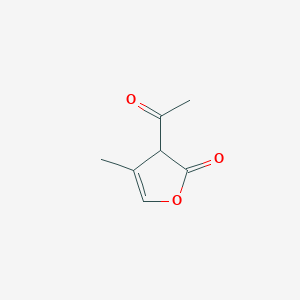
Neodymium,tris(h5-2,4-cyclopentadien-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium, tris(h5-2,4-cyclopentadien-1-yl)-, also known as tris(cyclopentadienyl)neodymium(III), is a complex organometallic compound with the molecular formula C15H15Nd. This compound is characterized by the presence of three cyclopentadienyl ligands bound to a central neodymium atom. It is a member of the lanthanide series and exhibits unique chemical properties due to the interaction between the neodymium ion and the cyclopentadienyl ligands .
Preparation Methods
The synthesis of neodymium, tris(h5-2,4-cyclopentadien-1-yl)- typically involves the reaction of neodymium chloride with sodium cyclopentadienide in an inert atmosphere. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction can be represented as follows:
NdCl3+3Na(C5H5)→Nd(C5H5)3+3NaCl
The product, neodymium, tris(h5-2,4-cyclopentadien-1-yl)-, is then purified by sublimation or recrystallization techniques .
Chemical Reactions Analysis
Neodymium, tris(h5-2,4-cyclopentadien-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form neodymium oxide and cyclopentadiene. This reaction typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions can convert the neodymium(III) center to lower oxidation states, although such reactions are less common.
Substitution: The cyclopentadienyl ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Common reagents used in these reactions include oxygen, hydrogen peroxide, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Neodymium, tris(h5-2,4-cyclopentadien-1-yl)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation processes.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeted drug delivery systems.
Mechanism of Action
The mechanism of action of neodymium, tris(h5-2,4-cyclopentadien-1-yl)- involves the interaction between the neodymium ion and the cyclopentadienyl ligands. The neodymium ion forms a stable complex with the cyclopentadienyl ligands through π-bonding interactions. These interactions stabilize the compound and contribute to its unique chemical properties. The molecular targets and pathways involved in its mechanism of action are primarily related to its ability to act as a catalyst and its magnetic properties .
Comparison with Similar Compounds
Neodymium, tris(h5-2,4-cyclopentadien-1-yl)- can be compared with other similar compounds, such as:
Tris(cyclopentadienyl)lanthanum(III): Similar in structure but with lanthanum as the central metal ion.
Tris(cyclopentadienyl)praseodymium(III): Similar in structure but with praseodymium as the central metal ion.
Tris(cyclopentadienyl)samarium(III): Similar in structure but with samarium as the central metal ion.
The uniqueness of neodymium, tris(h5-2,4-cyclopentadien-1-yl)- lies in its specific magnetic properties and its effectiveness as a catalyst in certain chemical reactions .
Properties
Molecular Formula |
C15H15Nd |
|---|---|
Molecular Weight |
339.52 g/mol |
InChI |
InChI=1S/3C5H5.Nd/c3*1-2-4-5-3-1;/h3*1-5H; |
InChI Key |
OACOCUZSZBRUKL-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Deoxy-D-glucose-[3H(G)]](/img/structure/B13833045.png)













